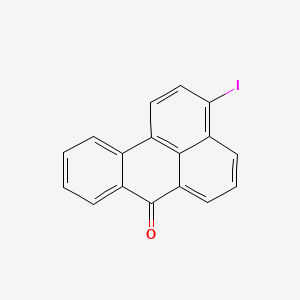

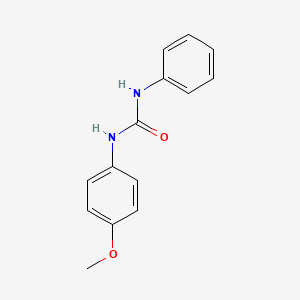

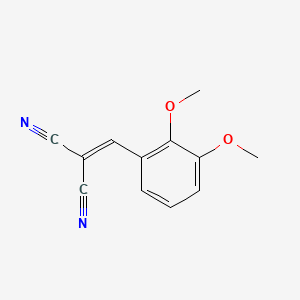

Malononitrile, (2,3-dimethoxybenzylidene)-

Overview

Description

Malononitrile, a weak cyanocarbon acid, is a versatile compound with exceptional reactivity . It is a colorless or white solid, although aged samples appear yellow or even brown . It is a widely used building block in organic synthesis .

Synthesis Analysis

The synthesis of 2-(3, 4-dihydroxybenzylidene)malononitrile involves a reaction time of 20 minutes and yields 72% . The synthesis of benzylidenemalononitrile involves the Knoevenagel condensation of benzaldehyde and malononitrile . The effect of additional metal in the synthesis of Al-Mg hydrotalcite was systematically studied to prepare Ti-Al-Mg (Ti modified hydrotalcite) and Zn-Al-Mg HT (Zn modified hydrotalcite) using combustion method with glycine as well as glycerol as a fuel .Scientific Research Applications

Nonlinear Optical Device Applications

DMM has been identified as a promising material for nonlinear optical device applications . It exhibits positive optical non-linearity and reverse saturation absorption . The DMM crystal has a potential application as a useful nonlinear optical (NLO) candidate .

Third-Harmonic Generation

Organic NLO crystals like DMM play a major role in third-harmonic generation (THG) . This has wide-ranging applications in optical signal processing, optical power limiting for sensor production, optical communication networks, and integrated optics .

Microelectronics Industry

The low value of the dielectric constant (εr) of DMM suggests that the crystal can be used in the microelectronics industry .

Laser-Induced Damage Threshold Experiment

The DMM bulk crystal possesses an excellent resistance to laser radiation with a high threshold up to 1.75 GW/cm2, much larger than those of several known organic and inorganic NLO materials .

Nonlinear Refractive Index

DMM exhibited a nonlinear refractive index (n2) in the order of 10−11 m2/W .

Nonlinear Absorption Coefficient

DMM has a nonlinear absorption coefficient (β) in the order of 10−5 m/W .

Third Order Non-Linear Susceptibility

DMM has a third order non-linear susceptibility (χ(3)) in the order of 10−5 esu .

Second-Order Molecular Hyperpolarizability

DMM has a second-order molecular hyperpolarizability (γ) in the order of 10−33 esu .

Mechanism of Action

Target of Action

The primary target of Malononitrile, (2,3-dimethoxybenzylidene)- is tyrosinase , a key enzyme involved in the production of melanin . This compound has been shown to exhibit strong inhibitory activity against tyrosinase .

Mode of Action

Malononitrile, (2,3-dimethoxybenzylidene)- interacts with tyrosinase by forming hydrogen bonds with specific residues (GLY281 and ASN260) within the tyrosinase binding pocket . It also forms hydrophobic interactions with other residues (VAL283, PHE264, and ALA286) in the binding pocket . This interaction inhibits the activity of tyrosinase, thereby reducing melanin production .

Biochemical Pathways

The inhibition of tyrosinase by Malononitrile, (2,3-dimethoxybenzylidene)- affects the melanogenesis pathway, leading to a decrease in melanin production . This can result in a lightening effect on the skin, making this compound potentially useful in the treatment of hyperpigmentation disorders .

Pharmacokinetics

Its molecular weight (21422 g/mol) and linear formula (C12H10N2O2) suggest that it may have good bioavailability

Result of Action

The inhibition of tyrosinase by Malononitrile, (2,3-dimethoxybenzylidene)- leads to a decrease in melanin production . This can result in a lightening effect on the skin, making this compound potentially useful in the treatment of hyperpigmentation disorders .

Action Environment

The action of Malononitrile, (2,3-dimethoxybenzylidene)- can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by a study showing successful crystal growth at 35 °C . Furthermore, the compound exhibits excellent resistance to laser radiation, with a high threshold up to 1.75 GW/cm² , indicating that it may retain its activity in high-energy environments.

properties

IUPAC Name |

2-[(2,3-dimethoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-11-5-3-4-10(12(11)16-2)6-9(7-13)8-14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIGVGQGZAURFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190427 | |

| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malononitrile, (2,3-dimethoxybenzylidene)- | |

CAS RN |

36937-95-8 | |

| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-(3-nitrophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B3336695.png)

![N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide](/img/structure/B3336703.png)

![3-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B3336732.png)